molecular formula C10H16N5O12P3 B039818 2'-Deoxyadenosine 5'-triphosphate CAS No. 111907-01-8

2'-Deoxyadenosine 5'-triphosphate

Cat. No. B039818
M. Wt: 491.18 g/mol
InChI Key: SUYVUBYJARFZHO-RRKCRQDMSA-N
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Description

2'-Deoxyadenosine 5'-triphosphate (dATP) is a nucleotide that plays a crucial role in DNA synthesis and repair. It is a building block of DNA and is involved in the transfer of energy in biochemical reactions.

Scientific Research Applications

Improved Synthesis and Analogs as Drugs

2'-Deoxyadenosine 5'-triphosphate (dATP) synthesis has been enhanced with methods involving overexpressing enzymes in Escherichia coli and gram-scale chemical synthesis. It is involved in studies related to DNA damage, nucleotide pool sanitization, and translesion synthesis. Purine nucleoside analogs of dATP have been used in treating chronic lymphoid leukemias, and certain analogs have shown promise in delaying polymerization arrest during HIV-1 reverse transcription (Biswas, Kar, & Chattopadhyaya, 2013).

Concise and Efficient Synthesis

A one-pot synthetic methodology successfully produced 2'-deoxyadenosine-3'-O-triphosphate (d-3'-ATP) with a high yield, demonstrating its various biological applications (Kore, Yang, & Srinivasan, 2014).

Biological Applications in DNA Synthesis and Modification

Hydrophobic DNA Modifications

Modifications of 2'-deoxyadenosine, like the additions of alkyl- or arylthiols to 7-vinyl-7-deaza-2'-deoxyadenosine, produced a series of modified nucleosides and triphosphates. These modified triphosphates were substrates for DNA polymerases, used in the enzymatic synthesis of base-modified oligonucleotides or DNA containing hydrophobic substituents (Slavíčková, Pohl, & Hocek, 2016).

Minor Groove DNA Modifications

The study explored the substrate properties of modified derivatives of dATP during enzymatic reactions. This led to the enzymatic preparation of modified DNA, potentially enhancing its physicochemical properties. The Vent (exo-) DNA polymerase was found most effective for the modified substrates (Volkova, Chudinov, & Lapa, 2021).

Quantitative Analysis and Bioorthogonal Labeling

Quantitative Analysis in Cells

Liquid chromatography tandem mass spectrometry methods were developed to quantify nucleosides and nucleoside triphosphates, including dATP, from cells. This methodology aids in understanding the metabolic pathways and functions of these nucleotides in various cellular processes (Thomas et al., 2015).

Bioorthogonal Labeling

Modified dATP analogues were synthesized for bioorthogonal labeling in DNA synthesis. The real-time kinetic data revealed faster incorporation of modified dATP into DNA compared to similar analogues, demonstrating its application in site-specific labeling and visualization in living cells (Ploschik et al., 2018).

properties

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYVUBYJARFZHO-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895848
Record name 2'-Deoxyadenosine triphosphate
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Molecular Weight

491.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyadenosine triphosphate
Source Human Metabolome Database (HMDB)
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Product Name

2'-Deoxyadenosine 5'-triphosphate

CAS RN

1927-31-7, 67460-17-7
Record name dATP
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Record name 2'-Deoxyadenosine triphosphate
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Record name 2'-Deoxyformycin-5'-triphosphate
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Record name 2'-Deoxyadenosine triphosphate
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Record name 2'-deoxyadenosine 5'-(tetrahydrogen triphosphate)
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Record name 2'-DEOXYADENOSINE TRIPHOSPHATE
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Record name Deoxyadenosine triphosphate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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